molecular formula C10H6F3N3O B6593949 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine CAS No. 866474-37-5

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine

Cat. No.: B6593949
CAS No.: 866474-37-5
M. Wt: 241.17 g/mol
InChI Key: KPZDERTYFQOIPD-UHFFFAOYSA-N
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Description

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that contains both pyridazine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine typically involves the reaction of 2-chloropyridine with hydrazine hydrate to form 2-pyridylhydrazine. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves cyclization to form the pyridazine ring and introduction of the hydroxyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-oxo-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine.

    Reduction: Formation of this compound derivatives with reduced pyridazine rings.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-6-(5-fluoropyridyl-2-yl)pyridazine
  • 3-Hydroxy-6-(6-fluoropyridyl-2-yl)pyridazine

Comparison

Compared to similar compounds, 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-pyridin-2-yl-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)6-5-8(15-16-9(6)17)7-3-1-2-4-14-7/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZDERTYFQOIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211324
Record name 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866474-37-5
Record name 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866474-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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